N-(3-fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves multiple steps, starting from the appropriate pyrazole and pyrazine precursors. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:
- N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- 1,3-thiazinan-4-one urea-based derivatives
Uniqueness
N-(3-fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrazolo[1,5-a]pyrazine core with a thiazinan-4-yl group enhances its interaction with molecular targets, making it a promising candidate for drug development.
Biological Activity
N-(3-fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H20FN5OS
- Molecular Weight : 385.5 g/mol
The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of a thiomorpholine moiety enhances its pharmacological profile by potentially improving solubility and bioavailability.
Antimicrobial Activity
Research indicates that pyrazole derivatives can exhibit potent antimicrobial properties. For instance, studies have shown that various pyrazole-based compounds demonstrate significant inhibitory effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The specific compound may share similar activity due to structural similarities with other effective pyrazole derivatives.
Kinase Inhibition
Many pyrazole derivatives act as kinase inhibitors, modulating critical cellular processes such as proliferation and apoptosis. The compound's potential to inhibit protein kinases could be explored further. For instance, certain related compounds have been identified as effective inhibitors of EGFR and other receptor tyrosine kinases . This suggests that this compound may also exhibit similar inhibitory effects.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key modifications to the pyrazole ring and substituents can significantly impact potency and selectivity. For example, the introduction of fluorine atoms has been associated with enhanced binding affinity to target proteins .
Modification | Effect on Activity |
---|---|
Fluorination | Increases potency against microbial targets |
Thiomorpholine | Enhances solubility and bioavailability |
Alkyl substitutions | Modulates lipophilicity and cellular uptake |
Case Studies
- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against MRSA strains, with several compounds exhibiting MIC values in the low micromolar range. The structure of this compound suggests it may also possess similar or enhanced activity due to the presence of the thiomorpholine group.
- Anticancer Activity : In vitro studies on structurally related pyrazole compounds showed significant cytotoxic effects on human cancer cell lines, indicating that modifications to the pyrazole scaffold can lead to promising anticancer agents .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c1-12-3-4-14(9-15(12)20)22-19(26)16-10-17-18(24-5-7-27-8-6-24)21-13(2)11-25(17)23-16/h3-4,9-11H,5-8H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCWPVQLTPQHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C(C3=C2)N4CCSCC4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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